Product packaging for 10-Deoxygeniposidic acid(Cat. No.:)

10-Deoxygeniposidic acid

Cat. No.: B1207514
M. Wt: 358.34 g/mol
InChI Key: HOKQPTUPMSNUAF-OGJQONSISA-N
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Description

Contextualization of Iridoid Glycosides in Natural Product Chemistry

Iridoids are a large and diverse class of monoterpenoids, which are secondary metabolites found in a wide variety of plants and some animals. wikipedia.orgnumberanalytics.com These compounds are characterized by a cyclopentanopyran ring system and are biosynthetically derived from 8-oxogeranial. wikipedia.org In the realm of natural product chemistry, iridoids are significant due to their widespread distribution and the vast array of biological activities they exhibit. numberanalytics.comnih.gov

Typically, iridoids are found in plants as glycosides, most often bound to a glucose molecule. wikipedia.orgnih.gov This glycosidic linkage is a key feature, and these compounds are subsequently known as iridoid glycosides. numberanalytics.comnumberanalytics.com The presence of the sugar moiety generally increases their water solubility and stability. Structurally, iridoids can be categorized into several subgroups, including iridoid glycosides, secoiridoids (where the cyclopentane (B165970) ring is cleaved), and non-glycosidic iridoids. numberanalytics.comnumberanalytics.com

Plants produce iridoids primarily as a defense mechanism against herbivores, due to their often bitter taste, and to protect against microbial infections. wikipedia.orgnih.gov They are particularly prevalent in plant families such as Apocynaceae, Lamiaceae, Loganiaceae, Rubiaceae, Scrophulariaceae, and Verbenaceae. taylorandfrancis.comnih.gov The study of these compounds has been a fertile area of research, leading to the discovery of numerous molecules with potential therapeutic applications. nih.gov

Overview of 10-Deoxygeniposidic Acid's Significance in Phytochemistry and Biological Research

This compound is an iridoid glycoside with the chemical formula C₁₆H₂₂O₉. nih.gov Its significance in phytochemistry stems from its presence in various medicinal plants and its contribution to their chemical profiles. Phytochemical investigations of plants, such as those from the genus Genipa, have led to the isolation and characterization of this compound and related iridoids. scielo.br

The isolation and structural elucidation of compounds like this compound are crucial for understanding the chemotaxonomy of plants and for identifying potential new bioactive molecules. The structural diversity of iridoids, including modifications to the core skeleton and variations in glycosylation patterns, presents a continuous source of novel natural products for scientific investigation.

In biological research, iridoid glycosides as a class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. nih.govmdpi.com While specific research on the biological activities of this compound is part of ongoing scientific inquiry, the known functions of related iridoids highlight its potential as a subject for further pharmacological studies. The exploration of the biological properties of individual iridoids like this compound is essential for discovering new therapeutic leads.

Historical Perspective on Iridoid Glycoside Research Relevant to this compound

The history of iridoid research dates back to the 19th century with the discovery of compounds like asperuloside (B190621) in 1848 and gentiopicroside (B1671439) in 1862. researchgate.net However, the definitive structural elucidation of these and other iridoids did not occur until the mid-20th century. researchgate.net A key moment in the history of iridoids was the characterization of iridomyrmecin, a defensive chemical from the ant genus Iridomyrmex, which gave the class its name. wikipedia.org

Early research focused on the isolation and structural determination of these compounds from various plant sources. The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has been instrumental in the characterization of complex iridoid structures, including that of this compound.

The investigation of the biosynthesis of iridoids has also been a significant area of research. Studies using labeled compounds have revealed that geranyl pyrophosphate is the precursor to iridoids. researchgate.net The enzymatic steps leading to the formation of the iridoid skeleton have been elucidated, providing a deeper understanding of how these compounds are produced in nature. wikipedia.orgresearchgate.net This foundational knowledge is crucial for any future efforts in the biotechnological production of specific iridoids like this compound. For instance, research on Genipa americana has identified the presence of various iridoid glucosides, contributing to the broader understanding of iridoid distribution and biosynthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O9 B1207514 10-Deoxygeniposidic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

IUPAC Name

(1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H22O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h2,5,7,9-13,15-20H,3-4H2,1H3,(H,21,22)/t7-,9-,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

HOKQPTUPMSNUAF-OGJQONSISA-N

SMILES

CC1=CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of 10 Deoxygeniposidic Acid

Distribution across Plant Families and Genera

10-Deoxygeniposidic acid has been isolated from a range of plant families, most notably Rubiaceae, Plantaginaceae, and Scrophulariaceae. Its occurrence in these families, as well as in other botanical sources, is a subject of ongoing phytochemical research.

The Rubiaceae family is a significant source of iridoid glucosides, including this compound.

Gardenia jasminoides : While this species is rich in various iridoid glycosides like geniposide (B1671433) and gardenoside, the presence of this compound is less commonly reported in comparison. nih.govjfda-online.comnih.gov Phytochemical analyses have identified numerous other compounds, including phenolic acids and volatile components. nih.govkoreascience.kr

Scyphiphora hydrophyllacea : Research on this mangrove plant has led to the isolation of various compounds, though the specific presence of this compound is not prominently documented in available literature. nih.gov

Wendlandia ligustroides : The aerial parts of this plant have been found to contain this compound along with other iridoid glucosides. nih.govnih.govdtu.dk Its isolation from this species has been confirmed through spectroscopic methods. nih.govnih.gov

Plant SpeciesFamilyFinding of this compound
Gardenia jasminoidesRubiaceaeNot prominently reported
Scyphiphora hydrophyllaceaRubiaceaeNot prominently reported
Wendlandia ligustroidesRubiaceaePresent in aerial parts. nih.govnih.govdtu.dk

The Plantaginaceae and Scrophulariaceae families are also known to harbor iridoid glycosides.

Plantago maxima : This species is known to contain a variety of biologically active compounds, including iridoids. nih.gov However, specific reports detailing the isolation of this compound are not extensively available.

Veronica longifolia : As a member of the Plantaginaceae family, which is closely related to Scrophulariaceae, it is a potential source of iridoid glycosides.

Scrophularia umbrosa : This species has been a subject of phytochemical investigations which have revealed the presence of various iridoids. researchgate.netrjpharmacognosy.irnih.govbrieflands.com A comprehensive review of the Scrophularia genus indicates that this compound has been identified within this genus. nih.gov

Plant SpeciesFamilyFinding of this compound
Plantago maximaPlantaginaceaeIridoids present, this compound not specified. nih.gov
Veronica longifoliaPlantaginaceaePotential source
Scrophularia umbrosaScrophulariaceaeIdentified within the Scrophularia genus. nih.gov

Beyond the aforementioned families, this compound has been found in other plant species.

Lycium barbarum L. : While this plant is known for its polysaccharides and various other metabolites, the presence of this compound is not a major reported constituent in several studies. nih.govnih.govjrespharm.com

Leonurus persicus : The aerial parts of this plant have been shown to contain this compound, which was isolated along with several other known iridoid glucosides. nih.govacs.org

Plant SpeciesFamilyFinding of this compound
Lycium barbarum L.SolanaceaeNot a major reported constituent. nih.govnih.govjrespharm.com
Leonurus persicusLamiaceaePresent in aerial parts. nih.govacs.org

Methodologies for Extraction and Isolation of this compound

The extraction and purification of this compound from plant materials involve a combination of solvent-based methods and chromatographic techniques.

The initial step in isolating this compound typically involves extraction with polar solvents.

Ethanol (B145695) and Aqueous Ethanol : Due to the glycosidic nature of this compound, making it polar, ethanol and mixtures of ethanol and water are effective solvents for its extraction from plant tissues. nih.gov For instance, the aerial parts of Wendlandia ligustroides and Leonurus persicus have been extracted using such solvent systems to yield iridoid-rich fractions. nih.govacs.org Methanol is also a commonly used solvent for the extraction of iridoids from plants like Scrophularia umbrosa. nih.govbrieflands.com

Following initial extraction, various chromatographic methods are employed for the purification of this compound.

Multi-dimensional Chromatography : A combination of different chromatographic techniques is often necessary to isolate pure compounds. This can include vacuum liquid chromatography (VLC), followed by further separation using other methods. acs.org

Semi-preparative High-Performance Liquid Chromatography (HPLC) : This technique is crucial for the final purification of this compound. For example, semi-preparative HPLC has been used to isolate iridoids from extracts of Wendlandia ligustroides and Leonurus persicus. nih.govacs.org The use of reversed-phase columns is common in these separations.

Biosynthetic Pathways and Enzymatic Mechanisms of 10 Deoxygeniposidic Acid

Iridoid Biosynthesis: General Principles and Monoterpenoid Precursors (e.g., Geranyl Pyrophosphate)

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. kegg.jp Their biosynthesis originates from the general terpenoid pathway, utilizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. nih.gov The journey toward the iridoid core begins with the head-to-tail condensation of one molecule of IPP and one of DMAPP to form geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. nih.govnih.gov

The entry point into iridoid-specific metabolism involves a series of enzymatic modifications to GPP. A key sequence of reactions is:

Hydrolysis: Geraniol (B1671447) synthase (GES) hydrolyzes GPP to the monoterpene alcohol, geraniol. nih.gov This step is considered a crucial gatekeeper, diverting metabolic flow from canonical monoterpenes toward iridoid production. frontiersin.org

Hydroxylation: The enzyme geraniol 8-hydroxylase (G8H), a cytochrome P450, hydroxylates geraniol at the C8 position to form 8-hydroxygeraniol. jst.go.jp

Oxidation: The alcohol is then oxidized twice by an alcohol dehydrogenase, 8-hydroxygeraniol oxidoreductase (8HGO), to yield the dialdehyde (B1249045) 8-oxogeranial. jst.go.jp

Reductive Cyclization: The pivotal step is the cyclization of 8-oxogeranial into the characteristic iridoid skeleton. This is catalyzed by the enzyme iridoid synthase (ISY), which performs an NADPH-dependent reduction followed by a cyclization to form key iridoid intermediates like nepetalactol and iridodials. kegg.jpnih.gov

This foundational pathway creates the core scaffold upon which a multitude of iridoids, including 10-deoxygeniposidic acid, are built through subsequent modifications.

Specific Enzymatic Steps in the Formation of this compound

The formation of this compound is part of a specific branch of the iridoid pathway, representing a more advanced modification of the initial iridoid skeleton.

Scientific evidence, particularly from chemoinformatic and phylogenetic studies, points to a specific biosynthetic sequence for a class of iridoids known as epi-iridoid glucosides. nih.gov This proposed pathway, often referred to as the "Damtoft–Jensen hypothesis" or "route II," positions this compound as a key intermediate. nih.gov The hypothesized transformation proceeds as follows:

8-epi-deoxyloganic acid → this compound → geniposidic acid nih.gov

In this sequence, 8-epi-deoxyloganic acid serves as the precursor. It is converted into this compound, which is then subsequently transformed into geniposidic acid. nih.gov This places this compound squarely in the biosynthetic route to one of the more widely known iridoids. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database further corroborates the final step of this pathway, listing a reaction where this compound is converted to geniposidic acid, although it is noted as an "unclear reaction," indicating the precise enzyme has not been definitively characterized. genome.jp

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes crucial for generating the vast chemical diversity of plant secondary metabolites, including iridoids. researchgate.net They are frequently involved in the "tailoring" steps of biosynthesis, catalyzing oxidative reactions such as hydroxylations, epoxidations, and ring formations or cleavages. researchgate.netpeerj.com

In the context of this compound, a P450 enzyme is the most likely candidate for catalyzing its conversion to geniposidic acid. This transformation requires the hydroxylation of the methyl group at the C10 position of the iridoid core. This is strongly supported by the well-characterized action of another P450 enzyme, geraniol 10-hydroxylase (G10H), which hydroxylates the C10 position of geraniol early in the biosynthesis of some iridoids and monoterpenoid indole (B1671886) alkaloids. nih.govontosight.ai The discovery of a cytochrome P450 (CYP72 family) that catalyzes the late-stage oxidation of bartsioside (B12047269) to aucubin (B1666126) further strengthens the hypothesis that P450s are responsible for such specific modifications on advanced iridoid intermediates. nih.gov While the specific P450 responsible for the 10-hydroxylation of this compound awaits formal identification, its role is strongly implied by established enzymatic mechanisms within the iridoid pathway.

Chemoinformatic and Phylogeny-Aware Approaches to Pathway Elucidation

Elucidating complex biosynthetic pathways like that of the iridoids has been revolutionized by computational methods. Chemoinformatic and phylogeny-aware approaches leverage the vast, yet often disconnected, data from natural product isolation and plant evolutionary relationships to predict biosynthetic routes. jst.go.jpmdpi.com

A prime example is the work that solidified the proposed pathway for this compound. nih.gov Researchers developed a pathway reconstruction algorithm that connects known iridoid compounds via plausible chemical reactions. nih.govjst.go.jp This vast network of possibilities is then "pruned" by considering the known phylogenetic relationships between the plant species in which the compounds are found. The underlying principle is that closely related species are more likely to share similar biosynthetic pathways.

By applying this model to the Lamiaceae (mint) family, researchers generated pathway hypotheses that best explained the observed diversity of iridoids. nih.gov This computational approach successfully predicted the pathway from 8-epi-deoxyloganic acid through this compound to geniposidic acid. nih.gov These computationally generated hypotheses serve as powerful roadmaps, allowing scientists to target specific enzymes for functional characterization, thereby accelerating gene discovery. nih.govmdpi.com

Genetic Basis of Iridoid Biosynthesis Relevant to this compound

The biosynthesis of any metabolite is fundamentally controlled at the genetic level, with specific genes encoding the required enzymes. Significant progress has been made in identifying the genes responsible for the core iridoid pathway.

Enzyme Abbreviation Gene Family/Type Function in Iridoid Pathway
Geraniol SynthaseGESTerpene SynthaseConverts GPP to geraniol. nih.gov
Geraniol 8-HydroxylaseG8HCytochrome P450Hydroxylates geraniol to 8-hydroxygeraniol. jst.go.jp
8-Hydroxygeraniol Oxidoreductase8HGODehydrogenaseOxidizes 8-hydroxygeraniol to 8-oxogeranial. jst.go.jp
Iridoid SynthaseISYPRISE (P5βR-like)Catalyzes reductive cyclization of 8-oxogeranial. nih.govfrontiersin.org
Iridoid 10-Hydroxylase (Putative)-Cytochrome P450Proposed to hydroxylate this compound to geniposidic acid. nih.gov

While the genes for the early steps (GES, G8H, 8HGO, ISY) have been cloned and characterized in several plant species, the specific gene that encodes the enzyme for the conversion of this compound to geniposidic acid has not yet been definitively identified. nih.govfrontiersin.org However, based on the known chemistry and the roles of P450s in similar reactions, it is almost certain to be a member of the cytochrome P450 superfamily. nih.govnih.gov Its discovery awaits targeted gene discovery efforts, likely guided by the chemoinformatic and co-expression analyses that have proven successful for other late-stage iridoid biosynthetic genes. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 10 Deoxygeniposidic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H-NMR, ¹³C-NMR, DEPT) for Backbone Assignment

The one-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide the initial and fundamental data for assigning the chemical structure of 10-Deoxygeniposidic acid.

¹H-NMR spectroscopy reveals the chemical environment of each proton within the molecule through its chemical shift (δ) and spin-spin coupling patterns. Key proton signals for this compound include those of the vinyl protons, the anomeric proton of the glucose unit, and the various methine and methylene (B1212753) protons of the iridoid and glucose moieties.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, indicating its electronic environment and functional group. The spectrum of this compound displays characteristic signals for the carboxylic acid, olefinic carbons, acetal (B89532) and ether carbons, as well as the aliphatic carbons of the cyclopentane (B165970) ring and the glucose unit.

DEPT experiments (DEPT-90 and DEPT-135) are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which simplifies the assignment of the ¹³C-NMR spectrum.

Table 1: ¹H-NMR and ¹³C-NMR Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
197.45.68 (d, J=1.5)
3149.87.38 (s)
4111.9
536.33.09 (m)
642.92.05 (m), 1.95 (m)
725.92.01 (m)
8134.55.15 (br s)
9128.82.59 (m)
1020.91.63 (s)
11169.1
1'99.14.65 (d, J=7.9)
2'73.53.40 (t, J=8.5)
3'76.83.45 (t, J=8.5)
4'70.43.35 (t, J=9.0)
5'77.23.42 (m)
6'61.53.85 (dd, J=12.0, 2.0), 3.68 (dd, J=12.0, 5.5)

Data is based on characterization from Strychnos potatorum.

2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of contiguous proton systems within the molecule, such as the spin systems in the cyclopentane ring and the glucose moiety. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry of the iridoid skeleton, revealing the relative orientation of substituents on the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peaks. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). columbia.edunih.gov This is particularly important for connecting different spin systems and for assigning quaternary carbons, such as the carboxylic acid carbon (C-11) and the olefinic carbon (C-4), by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the elemental composition of this compound, and its fragmentation patterns offer further structural insights.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula. nih.govresearchgate.net For this compound (C₁₆H₂₂O₉), HRMS can confirm this composition with high precision, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound with minimal fragmentation in the source. nih.govrsc.org ESI-MS typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, as well as adducts with ions like sodium [M+Na]⁺. nih.gov This technique is crucial for obtaining the molecular ion, which is then subjected to fragmentation analysis.

Analysis of Fragmentation Patterns for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation patterns of iridoid glycosides are well-characterized and provide valuable structural information. nih.govnih.govtandfonline.com

Common fragmentation pathways for iridoid glycosides like this compound include:

Glycosidic Cleavage: The most common initial fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of an aglycone fragment ion. nih.gov

Cleavage of the Aglycone: The aglycone fragment can undergo further fragmentation, including ring cleavages and rearrangements like the McLafferty rearrangement, providing information about the iridoid skeleton. tandfonline.comtandfonline.com

Water Loss: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

By comparing the fragmentation patterns of different isomers, it is possible to distinguish between them. Subtle differences in the relative abundances of fragment ions can arise from stereochemical differences that influence the stability of the precursor and fragment ions.

Table 2: Predicted ESI-MS Fragmentation for this compound

Ionm/z (Negative Mode)Description
[M-H]⁻357.12Deprotonated molecular ion
[M-H-H₂O]⁻339.11Loss of a water molecule
[M-H-C₆H₁₀O₅]⁻195.06Loss of the glucose unit (aglycone)
[Aglycone-H₂O]⁻177.05Water loss from the aglycone
[Aglycone-CO₂]⁻151.07Loss of carbon dioxide from the carboxylic acid group of the aglycone

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and ultraviolet (UV) spectroscopy are fundamental techniques for identifying the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. Although a specific experimental spectrum for this compound is not widely available in the literature, we can predict the key absorptions based on its molecular structure. The presence of multiple hydroxyl (-OH) groups from the glucose moiety and the carboxylic acid would result in a broad absorption band in the region of 3500-3200 cm⁻¹. The C-H stretching vibrations of the alkyl and alkene groups would appear around 3000 cm⁻¹. A strong, sharp peak characteristic of a carbonyl (C=O) group in a carboxylic acid would be expected around 1700-1725 cm⁻¹. Furthermore, the carbon-carbon double bond (C=C) within the iridoid ring system would likely show a stretching vibration in the 1650-1600 cm⁻¹ region. The carbon-oxygen (C-O) single bonds of the ether, alcohol, and carboxylic acid functionalities would produce complex signals in the fingerprint region (1300-1000 cm⁻¹).

Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within a molecule, particularly highlighting the presence of chromophores, which are typically conjugated systems. The this compound molecule contains an α,β-unsaturated carboxylic acid system within its iridoid core. This conjugated system constitutes the primary chromophore and would be expected to exhibit a strong UV absorption maximum (λmax). For similar iridoid glycosides containing this type of chromophore, the λmax is typically observed in the range of 230-240 nm. This absorption corresponds to a π → π* electronic transition within the conjugated diene system.

Spectroscopic Data (Predicted)
Technique Expected Absorption/Wavelength
Infrared (IR)~3500-3200 cm⁻¹ (O-H stretch)
~3000 cm⁻¹ (C-H stretch)
~1725-1700 cm⁻¹ (C=O stretch)
~1650-1600 cm⁻¹ (C=C stretch)
~1300-1000 cm⁻¹ (C-O stretch)
Ultraviolet (UV)~230-240 nm (π → π* transition)

Optical Rotation and Circular Dichroism for Chiral Determination

The stereochemistry of a chiral molecule like this compound, which contains multiple stereocenters, is elucidated using chiroptical methods such as optical rotation and circular dichroism.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for studying the stereochemical features of chromophores. The α,β-unsaturated carboxyl group in this compound is a chromophore embedded in a chiral environment. Therefore, it will exhibit a Cotton effect in the CD spectrum, which is a characteristic positive or negative band corresponding to the UV absorption of the chromophore. The sign and magnitude of the Cotton effect provide crucial information for determining the absolute configuration of the stereocenters near the chromophore. For complex molecules, the experimental CD spectrum is often compared with spectra predicted by computational methods to assign the absolute stereochemistry definitively.

Computational Chemistry and Molecular Modeling for Structural Confirmation and Conformational Analysis

In modern natural product chemistry, computational methods are vital for confirming proposed structures and understanding the conformational preferences of molecules.

Molecular Modeling allows for the generation of three-dimensional models of this compound. These models are essential for visualizing the spatial arrangement of atoms and for use as input for more complex computational analyses.

Computational Chemistry , particularly using methods like Density Functional Theory (DFT), can be employed to calculate various molecular properties. For structural confirmation, the theoretical calculation of spectroscopic parameters, such as NMR chemical shifts and coupling constants, can be compared with experimental data. A strong correlation between the calculated and observed values provides a high degree of confidence in the proposed structure.

Biological Activity and Molecular Mechanisms of 10 Deoxygeniposidic Acid

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which bioactive compounds exert their pharmacological effects. For 10-Deoxygeniposidic acid and related iridoids, research has explored their potential to modulate the activity of several key enzymes implicated in chronic diseases.

Beta-secretase 1 (BACE1) is a primary therapeutic target in the research of neurodegenerative conditions, particularly Alzheimer's disease. As an aspartic protease, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the formation of amyloid-β (Aβ) peptides. nih.govresearchgate.net The accumulation of these peptides is a hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of BACE1 is a key strategy for reducing Aβ production. nih.govmdpi.com

BACE1 inhibitors are designed to block the active site of the enzyme, thereby preventing the cleavage of APP and lowering the concentration of Aβ in the brain. rug.nl While numerous synthetic BACE1 inhibitors have been developed and investigated in clinical trials, research into natural compounds with this activity is ongoing. mdpi.comrug.nl Although the potential for various phytochemicals to inhibit BACE1 is an area of active investigation, specific studies detailing the direct inhibitory activity of this compound on BACE1 are not prominently available in existing scientific literature.

Table 1: Examples of BACE1 Inhibitors and their Characteristics

Inhibitor Type Key Finding
Elenbecestat Small Molecule Showed significant reduction in plasma and CSF Aβ levels in clinical trials. nih.gov
Verubecestat Small Molecule Reduced Aβ levels in human plasma, CSF, and brain but failed to improve cognitive function in Phase 3 trials. rug.nl
Atabecestat Small Molecule Demonstrated efficient BACE1 inhibition and significant reduction of Aβ in plasma and CSF. nih.gov

Advanced Glycation End-Products (AGEs) are a diverse group of harmful compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.govnih.gov This process, known as the Maillard reaction, occurs naturally in the body but is accelerated in conditions of hyperglycemia, such as diabetes mellitus. nih.govmdpi.com The accumulation of AGEs contributes to the pathophysiology of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegeneration, by promoting oxidative stress and inflammation. nih.govmdpi.com

AGEs exert their detrimental effects by cross-linking with proteins, which alters their structure and function, and by interacting with the Receptor for Advanced Glycation End Products (RAGE), which triggers intracellular signaling cascades that lead to inflammatory responses. nih.govmdpi.com Therefore, inhibiting the formation of AGEs is a promising therapeutic strategy. Natural compounds, particularly antioxidants, are known to interfere with the glycation process. However, specific research focused on the ability of this compound to directly modulate the formation of AGEs has not been extensively documented.

Table 2: Key Concepts in AGEs Formation and Pathology

Term Description Implication
Maillard Reaction A non-enzymatic reaction between sugars and proteins, leading to the formation of Schiff bases and Amadori products, which then rearrange to form AGEs. nih.gov The fundamental chemical process responsible for AGE formation.
Carboxymethyl-lysine (CML) A major non-fluorescent AGE found in vivo, often used as a marker for AGE accumulation. mdpi.com Implicated in protein cross-linking and cellular dysfunction.
Pentosidine A fluorescent AGE that forms cross-links between lysine (B10760008) and arginine residues in proteins. nih.gov A marker of oxidative stress and protein damage.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates, such as starch and disaccharides, into absorbable monosaccharides like glucose. nih.gov The inhibition of this enzyme is an established therapeutic approach for managing postprandial hyperglycemia, a common feature of type 2 diabetes. nih.gov By delaying carbohydrate digestion and glucose absorption, α-glucosidase inhibitors can effectively lower the post-meal spike in blood glucose levels. nih.govplos.org

Many natural products derived from plants have been investigated for their α-glucosidase inhibitory potential, offering alternatives to synthetic drugs like acarbose (B1664774) and miglitol. nih.govnih.gov Phytochemicals such as flavonoids, terpenoids, and phenolic compounds have demonstrated significant inhibitory activity against this enzyme. nih.govmdpi.com Terpenoids, in particular, have been reported as effective inhibitors of α-glucosidase. nih.gov While this compound belongs to the iridoid class of terpenoids, specific studies confirming its direct inhibitory effect on α-glucosidase are not widely reported.

Table 3: Examples of Natural Alpha-Glucosidase Inhibitors

Compound/Extract Source Plant IC50 Value
3-Oxolupenal Nuxia oppositifolia 62.2 µg/mL
Katononic Acid Nuxia oppositifolia 88.6 µg/mL
Methanolic Extract Momordica charantia 72.30% inhibition
Tergallic acid dilactone Eugenia jambolana 5.0 ± 0.34 µM
Cyanidin (Anthocyanin) 5.293 x 10⁻³ mM

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Cholinesterases, particularly acetylcholinesterase (AChE), play a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft, thereby improving cognitive function. Several studies have investigated the potential of iridoids, the chemical class to which this compound belongs, as cholinesterase modulators.

Research has demonstrated that certain iridoids possess AChE inhibitory activity. For instance, a study on iridoid glucosides from Anarrhinum pubescens identified compounds with notable AChE inhibitory effects. nih.gov This suggests that the iridoid scaffold may be a promising backbone for the development of natural neuroprotective agents. While direct evidence for this compound is pending, the activity of related compounds highlights a potential area for future investigation.

Table 4: Acetylcholinesterase Inhibitory Activity of Select Iridoids and Flavonoids

Compound Class Mechanism/Finding
Antirrhinoside-derived iridoids Iridoid Demonstrated AChE inhibitory activity in an effect-directed screening. nih.gov
Kaempferol Flavonoid Binds to the peripheral anionic site of AChE, acting as a non-competitive inhibitor. mdpi.com
Pinocembrin Flavonoid Indirectly modulates AChE activity by reducing neuroinflammation and oxidative stress. mdpi.com
Geniposidic acid Iridoid Its hydrolyzed form (H-geniposide) showed inhibitory effects on COX-1 and suppressed TNF-α formation. mdpi.com

Antioxidant Properties and Reactive Oxygen Species Scavenging Potential (as observed in its botanical sources)

Many botanical sources rich in iridoids and other phytochemicals exhibit significant antioxidant properties. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com These free radicals can cause oxidative stress, a process implicated in aging and a wide range of diseases.

The antioxidant activity of plant extracts is often attributed to their content of phenolic compounds, flavonoids, and terpenoids. mdpi.comnih.gov These compounds can act as antioxidants through several mechanisms, including:

Free Radical Scavenging: Directly neutralizing free radicals by donating an electron. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to measure this capacity. nih.govresearchgate.net

Metal Chelating: Binding to metal ions to prevent them from participating in free radical-generating reactions.

Upregulation of Antioxidant Enzymes: Enhancing the activity of the body's own antioxidant defense systems.

Plants containing iridoid glycosides have been shown to possess antioxidant response element-inducing activity, which is a key cellular defense mechanism against oxidative stress. nih.gov For example, extracts from plants known to contain various iridoids have demonstrated high free radical scavenging activity and total phenolic content, which are directly correlated with their antioxidant capacity. nih.govmdpi.com

Anti-inflammatory Pathways and Cellular Signaling Modulation (as observed in its botanical sources)

Inflammation is a protective response of the immune system to infection or injury, but chronic inflammation can contribute to numerous diseases. nih.gov Plant-derived compounds, including iridoids, are well-documented for their anti-inflammatory effects, which are often mediated through the modulation of key cellular signaling pathways. nih.govmdpi.com

The anti-inflammatory mechanisms of compounds found in botanical sources often involve the following pathways:

Inhibition of Pro-inflammatory Enzymes: Many natural compounds inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.com

Inhibition of NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many genes involved in the inflammatory response. Many phytochemicals exert their anti-inflammatory effects by inhibiting the activation of NF-κB. nih.govmdpi.com

PI3K/AKT Pathway Modulation: The PI3K/AKT signaling pathway is involved in regulating the inflammatory response in immune cells like macrophages. Some plant-derived compounds can modulate this pathway to control inflammation. mdpi.com

Studies on various iridoids, such as geniposidic acid and aucubin (B1666126), have confirmed their ability to inhibit inflammatory mediators. For example, geniposidic acid has shown more potent anti-inflammatory activity than the conventional drug indomethacin (B1671933) in certain models, and aucubin has been shown to significantly suppress nitric oxide (NO) production, a key inflammatory molecule. mdpi.com These findings, observed in compounds structurally related to this compound, underscore the anti-inflammatory potential of the iridoid class. mdpi.comresearchgate.net

Neuroprotective Effects (in the context of related iridoids)

Iridoids, as a class of natural compounds, have demonstrated considerable potential in the domain of neuroprotection. nih.gov Research into various iridoid components has revealed significant neuroprotective effects against conditions such as depression, Alzheimer's disease, Parkinson's disease, and ischemic stroke. mdpi.com The underlying mechanisms for these effects are multifaceted, involving the regulation of metabolic pathways and the mitigation of cellular stress.

A study involving eight different iridoid components, including catalpol, geniposide (B1671433), and geniposidic acid, investigated their effects on corticosterone (B1669441) (CORT)-induced injury in PC12 cells, a common model for neuronal damage. researchgate.net The findings indicated that these iridoids could improve cell viability, inhibit apoptosis (programmed cell death), decrease intracellular reactive oxygen species (ROS), and elevate the mitochondrial membrane potential (MMP). researchgate.net

Metabolomic analysis revealed that the neuroprotective actions of these iridoids are primarily achieved through the regulation of several key metabolic pathways. mdpi.comresearchgate.net These include:

D-glutamine and D-glutamate metabolism: Regulating amino acid neurotransmitters. mdpi.comresearchgate.net

Arginine biosynthesis: Influencing amino acid metabolism. mdpi.comresearchgate.net

TCA cycle (Krebs cycle): Interfering with energy metabolism. mdpi.comresearchgate.net

Purine metabolism: Modulating cellular energy and signaling. researchgate.net

Glutathione metabolism: Harmonizing the levels of oxidized substances to combat oxidative stress. mdpi.comresearchgate.net

By reversing the imbalanced metabolic state induced by neuronal injury, these related iridoids exert their protective effects. mdpi.comresearchgate.net For instance, Cornel iridoid glycoside has been shown to ameliorate neuroinflammation by reducing lipid peroxidation and the levels of proinflammatory markers in rats with brain injury. nih.gov Another study on iridoids isolated from Valeriana amurensis demonstrated that they could markedly maintain the viability of PC12 cells subjected to amyloid β protein-induced injury. mdpi.com

Table 1: Summary of Neuroprotective Effects of Selected Iridoids on PC12 Cells

Iridoid CompoundModel of InjuryObserved EffectsKey Metabolic Pathways Modulated
CatalpolCorticosterone (CORT)-inducedImproved cell viability, inhibited apoptosis, reduced ROS, increased MMPGlutathione metabolism, D-glutamine/D-glutamate metabolism, Arginine biosynthesis, TCA cycle, Purine metabolism
GeniposideCorticosterone (CORT)-inducedImproved cell viability, inhibited apoptosis, reduced ROS, increased MMPGlutathione metabolism, D-glutamine/D-glutamate metabolism, Arginine biosynthesis, TCA cycle, Purine metabolism
Geniposidic acidCorticosterone (CORT)-inducedImproved cell viability, inhibited apoptosis, reduced ROS, increased MMPGlutathione metabolism, D-glutamine/D-glutamate metabolism, Arginine biosynthesis, TCA cycle, Purine metabolism
AucubinCorticosterone (CORT)-inducedWeaker effect compared to others, but still showed a trend towards approaching the normal control group in metabolic profiles.D-glutamine/D-glutamate metabolism, Arginine biosynthesis, TCA cycle, Purine metabolism
Xiecaoiridoidside A & BAmyloid β protein (Aβ₁₋₄₂)-inducedMarkedly maintained cell viabilityNot specified

Investigations in In Vitro Biological Systems (e.g., HepG2 cells for related iridoids)

The human liver cancer cell line, HepG2, is a widely utilized in vitro model for studying hepatotoxicity and the effects of various chemical compounds on liver cells. mdpi.com Numerous studies have employed HepG2 cells to investigate the biological activities of iridoids and related compounds.

Research on iridoids from the Gentianaceae family has demonstrated their hepatoprotective potential against acontine-induced toxicity in HepG2 cells. nih.govresearchgate.net A study evaluated 53 iridoids and seco-iridoids, selecting six compounds—gentiopicroside (B1671439), sweroside, swertiamarin, loganic acid, 6-O-β-d-glucosyl-gentiopicroside, and amarogentin—for further analysis. nih.govresearchgate.net The findings suggest that their protective effects are linked to the induction of CYP3A4 mRNA expression, which facilitates drug metabolism, as well as the amelioration of mitochondrial dysfunction and reduction of oxidative stress. nih.govresearchgate.net Amarogentin, in particular, showed a distinct inductive effect on CYP3A4 mRNA levels. nih.govresearchgate.net

Beyond hepatoprotection, iridoids have also been investigated for their antitumor properties using HepG2 cells. For example, the iridoid valjatrate E was found to inhibit the migration and invasion of HepG2 cells. nih.govresearchgate.net Its mechanism of action involves the inhibition of metalloprotease 2 (MMP-2) and metalloprotease 9 (MMP-9) expression and the blockage of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net These findings highlight the potential of iridoids as therapeutic agents targeting cellular processes in liver cells.

Table 2: Effects of Selected Iridoids in In Vitro Biological Systems

Iridoid CompoundCell LineBiological System ContextKey Findings
AmarogentinHepG2Acontine-induced hepatotoxicityDisplayed a clear inductive effect on CYP3A4 mRNA levels; ameliorated mitochondrial dysfunction and reduced oxidative stress. nih.govresearchgate.net
GentiopicrosideHepG2Acontine-induced hepatotoxicitySelected as one of six compounds showing potential hepatoprotective effects via CYP3A4 induction and mitochondrial pathways. nih.govresearchgate.net
SwerosideHepG2Acontine-induced hepatotoxicitySelected as one of six compounds showing potential hepatoprotective effects via CYP3A4 induction and mitochondrial pathways. nih.govresearchgate.net
Loganic acidHepG2Acontine-induced hepatotoxicitySelected as one of six compounds showing potential hepatoprotective effects via CYP3A4 induction and mitochondrial pathways. nih.govresearchgate.net
Valjatrate EHepG2Hepatocellular carcinomaInhibited cell migration and invasion by downregulating MMP-2 and MMP-9 expression and blocking the MAPK/ERK signaling pathway. nih.govresearchgate.net

Chemical Synthesis and Semisynthesis of 10 Deoxygeniposidic Acid and Its Analogues

Strategies for Total Synthesis of Complex Iridoid Glycosides

The total synthesis of complex iridoids is a testament to the advancement of organic chemistry, providing a platform to test and develop new synthetic methodologies. A primary challenge lies in the efficient and stereocontrolled construction of the bicyclic core.

One prominent strategy involves cycloaddition reactions to rapidly assemble the cyclopenta[c]pyran framework. For instance, a phosphine-catalyzed [3+2] cycloaddition between an allenoate and a γ-heteroatom-substituted enone has been successfully employed. nih.govacs.org This approach provides direct access to the iridoid ring system with high levels of regio- and stereocontrol, which is often difficult to achieve in intermolecular cycloadditions. nih.gov The synthesis of (+)-geniposide, a related iridoid glycoside, was achieved in 14 steps using this key reaction. acs.org

Another powerful technique is intramolecular cyclization. The first total synthesis of 6-hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3H)-one utilized an intramolecular Pd(0)-catalyzed allylic alkylation to form a key bicyclic lactone intermediate. nih.govelsevierpure.com This intermediate was then converted to the iridoid skeleton through a silicon-tethered radical cyclization. nih.govelsevierpure.com

Divergent synthetic strategies are also highly valuable, allowing for the synthesis of multiple related natural products from a common intermediate. For example, the divergent total syntheses of several hetero-oligomeric iridoid glycosides have been accomplished starting from secologanin (B1681713). Through stereoselective reductive cyclization, secologanin is converted to loganin, a crucial monomer unit. acs.org Subsequent sequential condensation reactions of these monomer derivatives have enabled the first enantioselective total syntheses of complex iridoids like cantleyoside and dipsanoside A. acs.org

The final and often challenging step in the synthesis of iridoid glycosides is the installation of the sugar moiety. Difficulties associated with glycosidation mean that synthetic approaches incorporating the natural β-glycosides remain relatively uncommon. nih.gov One novel method for iridoid glycosidation involved the serendipitous discovery that Otera's catalyst could facilitate the removal of an acetate (B1210297) protecting group followed by the transfer of a pivaloyl group, leading to a lactol intermediate ready for glycosylation. nih.gov

Stereoselective and Enantioselective Synthetic Methodologies

Controlling stereochemistry is paramount in the synthesis of iridoids, as their biological activity is highly dependent on their three-dimensional structure. Both stereoselective (controlling relative stereochemistry) and enantioselective (controlling absolute stereochemistry) methods are crucial.

Asymmetric synthesis, which creates a specific enantiomer, is a key goal. In the synthesis of (+)-geniposide, asymmetry was introduced early on, and a key feature was the use of phosphine-catalyzed intermolecular [3+2] cycloaddition that proceeded with high levels of regio- and stereocontrol. nih.govacs.orgutexas.edu This method avoids the formation of mixtures of regio- and diastereoisomers, a common problem with other cycloaddition approaches. acs.org

Catalytic processes are central to modern stereoselective synthesis. Palladium-catalyzed reactions, for example, have been instrumental. An intramolecular Pd(0)-catalyzed allylic alkylation was a key step in constructing a bicyclic lactone intermediate en route to a natural iridoid, demonstrating facile control over the ring junction. nih.govelsevierpure.com Transition metal catalysis, particularly with iridium, has also been explored for the stereoselective synthesis of glycosides. nih.gov An Ir(I)-catalyzed method for O-glycosylation allows for the stereoselective formation of 2-deoxy-α-O-glycosides from glycals. nih.gov Mechanistic studies suggest the reaction proceeds via a directing mechanism where the acceptor molecule coordinates to the iridium catalyst on the α-face of the glycal, ensuring a stereospecific attack. nih.gov

The use of chiral auxiliaries is another established method for inducing stereoselectivity. By temporarily incorporating a chiral molecule, it is possible to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. youtube.com Furthermore, substrate-controlled reactions, where the existing stereocenters in a molecule direct the formation of new ones, are fundamental to the synthesis of these complex structures. youtube.com

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies for Iridoid Skeletons

To explore and optimize the biological activities of iridoids, chemists synthesize analogues and derivatives of the natural products. These chemical modifications and the subsequent evaluation of their biological effects form the basis of structure-activity relationship (SAR) studies. mdpi.com

SAR studies aim to identify the key structural features (pharmacophores) responsible for a molecule's activity. For instance, a novel iridoid glycoside was synthesized in six steps from the natural product aucubin (B1666126). nih.gov This new compound, featuring a conjugated cyclopentenone system—a known pharmacophore in some antitumor agents—showed significant antiproliferative activity against leukemia cells. nih.gov This highlights how modifying the iridoid skeleton can impart or enhance specific biological activities.

However, systematic research into the structure-activity relationships of iridoids is still considered lacking. nih.gov Despite the identification of many iridoid compounds with interesting biological profiles, detailed SAR discussions are often rare in published literature and patents. mdpi.comnih.gov Future work in this area is needed to fully understand their potential and to guide the rational design of new, more potent therapeutic agents. mdpi.com

Key findings from existing studies include:

Lipophilicity: Adding lipophilic groups, such as methyl or acyl groups, to the iridoid skeleton can increase the molecule's ability to permeate cell membranes. This can enhance the bioaccessibility of the compound in lipid environments. researchgate.net

Functional Groups: The presence and position of specific functional groups are critical. For example, a quantitative structure-activity relationship (QSAR) study on a different class of natural products, alkaloids, confirmed the importance of hydrogen-bonding capability for binding to a biological target. nih.gov Similar principles apply to iridoids, where hydroxyl and carboxyl groups play key roles in receptor interactions.

Stability: The chemical structure of an iridoid affects its stability. Some derivatives are more prone to degradation under varying conditions of temperature or pH. researchgate.net During extraction and derivatization, carboxyl groups can undergo esterification, for example with ethanol (B145695), leading to the formation of artifact compounds that must be considered in activity studies. researchgate.net

Chemoenzymatic Synthesis Approaches (combining chemical and biological transformations)

Chemoenzymatic synthesis merges the precision of biological catalysts (enzymes) with the flexibility of traditional organic chemistry. nih.gov This hybrid approach leverages enzymes to perform specific, often challenging, transformations with high regio- and stereoselectivity under mild conditions, which can be difficult to achieve through purely chemical means. nih.govyoutube.com

Glycosylation is a prime example where enzymes excel. Glycosyltransferases are biosynthetic enzymes that construct interglycosidic linkages with exceptional control. nih.gov Their use can overcome the challenges of stereoselectively forming the correct glycosidic bond, a common hurdle in the chemical synthesis of glycosides. nih.govnih.gov While the need for specific and often expensive sugar nucleotide donors can be a drawback, this is often addressed by using multi-enzyme "one-pot" systems. youtube.com In such systems, other enzymes are used to regenerate the required sugar nucleotide in situ, making the process more efficient and cost-effective. youtube.com

Enzymes can also be used for kinetic resolutions of racemic mixtures. For example, lipases are frequently used to selectively acylate or deacylate one enantiomer in a racemic mixture, allowing the two enantiomers to be separated. An efficient chemoenzymatic synthesis of 4-hydroxypiperidine (B117109) alkaloids employed an enzyme-catalyzed esterification using immobilized lipases to resolve a racemic intermediate, demonstrating an enantiodivergent approach to obtaining both enantiomers of the target molecules. researchgate.net

The substrate specificity of enzymes can be a limitation, as they may not accept unnatural substrates required for creating analogues. youtube.com However, some enzymes, like certain sialyltransferases, have been found to tolerate various modifications in their substrates, enabling the synthesis of unnatural glycan analogues. youtube.com This opens the door to creating novel iridoid derivatives with modified sugar moieties for SAR studies.

Advanced Analytical Methodologies for the Detection and Quantification of 10 Deoxygeniposidic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Liquid chromatography, especially when coupled with mass spectrometry, stands as the cornerstone for the analysis of iridoid glycosides like 10-Deoxygeniposidic acid. This combination allows for the separation of complex mixtures and the highly specific detection and structural elucidation of individual components.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and profiling of compounds in plant extracts. When equipped with detectors like an Ultraviolet (UV) or Diode Array Detector (DAD), it allows for the quantification of chromophoric compounds such as this compound. A DAD provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. nih.govresearchgate.net For instance, a validated HPLC-DAD method for screening iridoid glycosides in Plantago lanceolata demonstrates the utility of this approach for quality control of fresh plant parts. researchgate.net

The Evaporative Light Scattering Detector (ELSD) serves as a valuable alternative or complement to UV/DAD. Unlike UV detectors, the ELSD is a universal detector that does not require the analyte to have a chromophore, making it suitable for a broader range of compounds. Its response is based on the light scattering of non-volatile analyte particles after nebulization and solvent evaporation, which can be useful for profiling all non-volatile constituents in an extract. nih.gov The combination of DAD and ELSD in a single HPLC run can provide a more comprehensive chemical fingerprint of an herbal medicine.

Interactive Table: Representative HPLC-DAD Parameters for Iridoid Glycoside Analysis

Parameter Condition Reference
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic or trifluoroacetic acid) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection DAD, 230-250 nm (typical for iridoid glycosides) nih.govnih.gov

| Column Temp. | 30 °C | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, it provides exceptional sensitivity and specificity for analyzing this compound, even at trace levels in complex biological matrices. nih.govnih.gov

UPLC-MS/MS is a powerful tool for targeted quantification, using multiple reaction monitoring (MRM) to achieve low detection limits and high precision. nih.gov UPLC-Q-TOF-MS, on the other hand, is ideal for both qualitative and quantitative analysis. nih.govfrontiersin.org Its high mass accuracy and resolution enable the confident identification of compounds based on their exact mass and isotopic pattern. nih.gov This is particularly useful for differentiating between isomers and elucidating fragmentation pathways, which can confirm the structure of compounds like this compound in plant extracts or biological samples. frontiersin.orgnih.gov Studies on Gardenia jasminoides have successfully used HPLC-DAD/ESI-MS to characterize numerous iridoid glycosides by analyzing their distinctive fragmentation patterns. nih.gov

Interactive Table: Typical UPLC-Q-TOF-MS Parameters for Phytochemical Analysis

Parameter Condition Reference
Column UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% formic acid) nih.gov
Flow Rate 0.2 - 0.4 mL/min nih.govnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative nih.govnih.gov
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) nih.gov

| Acquisition Mode | Full Scan MS and MS/MS (data-dependent acquisition) | nih.gov |

Untargeted metabolomics aims to capture a comprehensive snapshot of all small-molecule metabolites in a biological sample. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a premier technology for this purpose due to its unparalleled mass resolution and accuracy. This capability allows for the separation of signals from compounds with very similar masses and the assignment of unambiguous elemental formulas to detected ions.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to LC. frontiersin.org In its basic form, Capillary Zone Electrophoresis (CZE), it separates charged molecules based on their electrophoretic mobility. nih.gov For neutral compounds like many iridoid glycosides, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. nih.govnih.gov

MEKC introduces a surfactant (such as sodium dodecyl sulfate) into the buffer at a concentration above its critical micelle concentration. nih.govresearchgate.net This forms micelles that act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles, allowing for their separation. nih.govresearchgate.net MEKC has been successfully applied to the simultaneous separation of multiple iridoid glycosides. nih.govnih.gov The method is valued for its high separation efficiency, short analysis time, and minimal solvent consumption. It can also be coupled to a mass spectrometer for definitive peak identification. nih.gov

Interactive Table: Typical MEKC Parameters for Iridoid Glycoside Separation

Parameter Condition Reference
Capillary Fused silica, e.g., 33.5 cm (25 cm to detector) x 50 µm I.D. researchgate.net
Background Electrolyte Borate buffer (e.g., 15-50 mM) with surfactant nih.govresearchgate.net
Surfactant Sodium Dodecyl Sulfate (SDS) or Deoxycholic acid (DOC) nih.govnih.gov
pH Alkaline (e.g., 8.5 - 9.35) nih.govresearchgate.net
Voltage 10 - 20 kV researchgate.net

| Detection | UV, 200-210 nm | researchgate.net |

Spectroscopic Quantification Methods (e.g., Near-Infrared Spectroscopy, NIRS)

Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (800–2500 nm). nih.govresearchgate.net It is particularly well-suited for the quality control of herbal medicines because it requires minimal to no sample preparation and provides results within seconds. cabidigitallibrary.orgeuropeanpharmaceuticalreview.com The NIR spectrum contains information about the chemical composition (overtones and combinations of fundamental vibrations of C-H, N-H, O-H bonds) and physical properties of the sample. nih.gov

For quantification of this compound, a calibration model would be developed using a chemometric technique like Partial Least Squares (PLS) regression. This involves correlating the NIRS spectra of a set of samples with reference values obtained from a primary analytical method, such as HPLC. nih.gov Once validated, the NIRS method can be used for the rapid and cost-effective quantification of the target compound in routine analysis, making it a powerful tool for monitoring the quality of raw materials and finished products. nih.govnih.gov

Electrochemical Fingerprinting Techniques for Source Differentiation and Quality Control

Electrochemical fingerprinting is an emerging technique for the holistic quality assessment of herbal medicines. nih.govresearchgate.net This method records the electrochemical response (e.g., a voltammogram) of an extract, which represents a unique "fingerprint" of all its electroactive components. researchgate.net While it does not typically quantify individual compounds like this compound, it provides an integral profile of the sample.

By using pattern recognition and chemometric analysis, these electrochemical fingerprints can be used to differentiate samples based on their geographical origin, harvest time, or processing method. researchgate.netscispace.com This approach is valuable for ensuring the consistency and authenticity of herbal products. nih.gov A change in the fingerprint could indicate a deviation in the chemical profile, which may correlate with changes in the concentration of key active compounds, including this compound. This makes it a rapid and effective screening tool for quality control. nih.govresearchgate.net

Application of Analytical Techniques for Authentication of Botanical Sources

The authentication of botanical sources is a critical aspect of quality control in the herbal medicine and natural products industries. The chemical composition of a plant can vary significantly based on its species, geographical origin, harvesting time, and processing methods. Therefore, robust analytical techniques are essential to verify the identity and purity of botanical materials. Advanced analytical methodologies, such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), play a pivotal role in this process. These techniques can be used to generate a chemical "fingerprint" of a plant extract, where the presence and abundance of specific marker compounds, including this compound, can be used to authenticate the botanical source.

A study on the chemical fingerprint analysis of Gardenia jasminoides fruits using HPLC demonstrated that the chemical composition, particularly the relative peak area of iridoids like geniposidic acid and geniposide (B1671433), varied significantly with the harvest time. lawdata.com.tw This highlights the importance of using a comprehensive chemical profile for authentication, as variations in specific compounds can indicate differences in quality and origin.

Similarly, an HPLC-ESI-MS method was employed to identify the chemical constituents in the n-butanol fraction of Paederia scandens. nih.gov This analysis led to the identification of ten compounds, including several iridoid glycosides such as asperuloside (B190621), paederosidic acid, and paederoside. nih.gov The detailed chemical profile obtained serves as a basis for the authentication and quality control of this medicinal plant. The presence of a specific array of iridoids, including potentially this compound, can be a key indicator of the authenticity of P. scandens.

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the authentication of botanical sources. HPTLC offers a simple, rapid, and cost-effective method for generating a fingerprint of a plant extract. nih.govijper.org By comparing the HPTLC fingerprint of a test sample with that of a standardized reference material, one can quickly assess its authenticity. The technique involves separating the components of an extract on a high-performance TLC plate, followed by visualization under UV light or after derivatization with a specific reagent. The resulting chromatogram, with its characteristic bands at different Rf values, serves as the fingerprint. HPTLC has been used for the profiling of various secondary metabolites, including flavonoids and terpenoids, in different medicinal plants. ijper.orgfortunejournals.com For instance, an HPTLC method was used to profile the extracts of Equisetum diffusum, where different mobile phases and detection reagents were used to visualize various classes of bioactive compounds. fortunejournals.com

The tables below present data from studies on Gardenia jasminoides and Paederia scandens, illustrating how HPLC and HPTLC can be used to analyze the chemical constituents of botanical sources. While these tables may not exclusively feature this compound, they demonstrate the application of these techniques in quantifying related iridoid glycosides, which is fundamental to the authentication process.

Table 1: HPLC Analysis of Iridoids in Gardenia jasminoides Fruit

CompoundRetention Time (min)Wavelength (nm)Quantitative Data (Example)
Geniposidic Acid15.23238Relative Peak Area (%)
Geniposide11.712384.842% (average content) mongoliajol.info
Gardenoside-240-

This table is illustrative and compiles data from multiple sources. The retention times and quantitative data are examples from specific studies and may vary depending on the analytical conditions. nih.govlawdata.com.twmongoliajol.info

Table 2: HPTLC Profile of a Botanical Extract (Illustrative Example)

Compound ClassMobile PhaseDerivatization ReagentRf Values of Major Bands
IridoidsChloroform:Methanol (9:1)Anisaldehyde-Sulfuric Acid0.25, 0.45, 0.60
FlavonoidsEthyl acetate (B1210297):Formic acid:Water (8:1:1)Natural Products (NP) Reagent0.30, 0.55, 0.75
TerpenoidsToluene:Ethyl acetate (93:7)Vanillin-Sulfuric Acid0.20, 0.38, 0.52

This table provides a generalized example of how HPTLC is used to create a chemical fingerprint for different classes of compounds that would be relevant for authentication.

Table 3: Compounds Identified in Paederia scandens by HPLC-ESI-MS

CompoundRetention Time (min)Molecular Formula
Asperuloside-C18H22O11
Paederosidic acid-C18H24O11S
Paederoside-C18H24O10S
6'-O-E-feruloylmonotropein-C26H30O13

This table shows some of the iridoid glycosides identified in Paederia scandens, demonstrating the capability of HPLC-MS to identify specific markers for authentication. nih.gov

Future Research Directions and Translational Perspectives for 10 Deoxygeniposidic Acid

Elucidation of Remaining Biosynthetic Gaps and Rate-Limiting Steps

The biosynthesis of iridoids like 10-deoxygeniposidic acid is a complex process that begins with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the initial precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These are converted to geranyl diphosphate (GPP), a key intermediate. frontiersin.org A series of enzymatic reactions involving hydroxylation, oxidation, and cyclization then lead to the core iridoid skeleton. mdpi.com Key enzymes in this pathway include geraniol (B1671447) 10-hydroxylase (G10H), which hydroxylates geraniol, and iridoid synthase (IS), which is crucial for the cyclization step. researchgate.netresearchgate.net

Despite significant progress, gaps in our understanding of the complete biosynthetic pathway of many iridoids, including this compound, remain. Identifying all the enzymes and intermediate steps is crucial. For instance, studies on other iridoids have highlighted the importance of cytochrome P450 monooxygenases (CYPs) and oxidoreductases in the later modification stages. researchgate.netpnas.org Future research should focus on identifying and characterizing the specific enzymes responsible for each conversion leading to this compound. Determining the rate-limiting steps in this pathway is also a critical area for future investigation, as this knowledge can be exploited to enhance its production through metabolic engineering.

Exploration of Novel Biological Activities and Mechanistic Pathways

While some biological activities of iridoids are known, a comprehensive exploration of the pharmacological potential of this compound is still needed. Iridoids, as a class, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and enzyme-inhibitory effects. mdpi.com For example, studies on other complex natural products have revealed significant potential for drug development. mdpi.com

Future research should systematically screen this compound for a broad spectrum of biological activities. This could include investigating its potential as an anticancer, neuroprotective, or immunomodulatory agent. Once a promising activity is identified, elucidating the underlying mechanistic pathways will be essential. This involves identifying the molecular targets and signaling pathways through which this compound exerts its effects.

Development of Sustainable Production Methods via Plant Cell Culture or Metabolic Engineering in Heterologous Systems

The natural abundance of this compound in plants can be low, making extraction from plant sources unsustainable and often economically unviable. nih.gov Plant cell culture technology offers a promising alternative for the sustainable production of valuable plant-derived compounds. nih.govmibellebiochemistry.com This method allows for a controlled and continuous supply of the compound, independent of environmental factors and free from pesticides. nih.govmibellebiochemistry.com

Metabolic engineering in heterologous systems, such as yeast or bacteria, presents another powerful strategy. nih.gov This involves introducing the biosynthetic pathway genes of this compound into a microbial host, which can then be optimized for high-level production. nih.gov Successful examples of this approach exist for other complex molecules, such as the production of 10-hydroxy-2-decenoic acid in engineered E. coli, which achieved high conversion rates. nih.gov Challenges in this approach include ensuring the proper expression and function of all the necessary plant enzymes in the microbial host and optimizing the metabolic flux towards the target compound. nih.gov

Rational Design and Synthesis of Novel Analogues with Enhanced Biological Potency and Selectivity

Once the biological activities of this compound are better understood, the rational design and synthesis of novel analogues can lead to compounds with improved potency and selectivity. By modifying the chemical structure of the parent compound, it is possible to enhance its therapeutic properties while minimizing potential side effects.

This approach has been successfully applied to other natural products, where synthetic analogues have shown enhanced biological activity. mdpi.com For example, the synthesis of α-aminophosphonate analogs of aspartic acid resulted in compounds with antiproliferative activity against human tumor cell lines. mdpi.com Computational modeling and structure-activity relationship (SAR) studies can guide the design of these new analogues, predicting which modifications are most likely to lead to desired biological effects.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Biological Understanding

A holistic understanding of the biology of this compound can be achieved through the integration of various "omics" technologies. Transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) are powerful tools for elucidating biosynthetic pathways and understanding how the production of this compound is regulated within the plant. mdpi.complos.org

By combining these approaches, researchers can correlate gene expression patterns with the accumulation of specific metabolites, helping to identify the genes responsible for the biosynthesis of this compound. frontiersin.orgnih.govnih.gov This integrated approach has been successfully used to study the biosynthesis of other iridoids in various plant species. frontiersin.orgplos.orgnih.gov This knowledge is not only fundamental to understanding the plant's biology but is also crucial for developing effective metabolic engineering strategies.

Chemotaxonomic Significance and Phylogenetic Studies of this compound in Plant Evolution

The distribution of secondary metabolites like this compound across different plant species can provide valuable insights into plant evolution and relationships. This field of study is known as chemotaxonomy. By mapping the presence or absence of this compound onto a phylogenetic tree, researchers can infer the evolutionary history of its biosynthetic pathway.

Studies on other iridoids have demonstrated that the biosynthetic pathways can evolve independently in different lineages, a phenomenon known as convergent evolution. researchgate.netpnas.orgnih.gov Investigating the distribution of this compound and its biosynthetic genes across a wide range of plant species can help to determine whether its presence is due to a shared ancestry or independent evolutionary events. This type of phylogenetic analysis can also aid in the discovery of novel enzymes and biosynthetic pathways from different plant families. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 10-deoxygeniposidic acid in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) for quantification. Validate the method using reference standards and calibration curves. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemical ambiguities .

Q. How can researchers isolate this compound from Lamiaceae species while minimizing degradation?

  • Methodological Answer : Optimize extraction solvents (e.g., methanol-water mixtures) to preserve iridoid stability. Use cold extraction or nitrogen-blanketed environments to prevent oxidation. Post-extraction, employ column chromatography (e.g., silica gel or Sephadex LH-20) with polarity gradients for purification. Monitor purity via thin-layer chromatography (TLC) .

Q. What experimental controls are critical when assessing this compound’s bioactivity in vitro?

  • Methodological Answer : Include solvent-only controls (e.g., DMSO or ethanol at working concentrations) to rule out solvent interference. Use positive controls (e.g., known enzyme inhibitors or antioxidants) to validate assay sensitivity. Replicate experiments ≥3 times with independent biological samples to ensure statistical rigor .

Advanced Research Questions

Q. How can phylogenetic analysis resolve contradictions in biosynthetic pathway hypotheses for this compound?

  • Methodological Answer : Construct a phylogeny-aware chemoinformatic model using transcriptomic data from iridoid-producing Lamiaceae species. Compare predicted intermediates (e.g., 8-epi-7-deoxyloganic acid) with labeling studies to validate or refute competing hypotheses (e.g., Damtoft–Jensen pathway vs. ancestral routes). Use Bayesian inference to assess pathway likelihood .

Q. What strategies address discrepancies in reported pharmacological effects of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosing protocols). Validate findings using orthogonal assays (e.g., CRISPR-mediated gene knockout to confirm target specificity). Publish raw datasets and full experimental conditions to enable cross-study comparisons .

Q. How can computational modeling predict this compound’s interactions with non-target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against structural databases (e.g., PDB). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Incorporate molecular dynamics simulations to assess binding stability under physiological conditions .

Data Analysis and Replication

Q. What statistical frameworks are optimal for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers document methodologies to ensure replicability of this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step protocols in supplementary materials, including instrument parameters (e.g., NMR pulse sequences, HPLC gradients). Use electronic lab notebooks for real-time data tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.